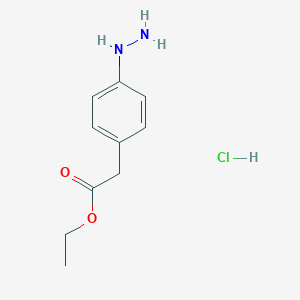

Ethyl (4-hydrazinophenyl)acetate hydrochloride

描述

Ethyl (4-hydrazinophenyl)acetate hydrochloride is an organic compound featuring a hydrazine functional group attached to a phenyl ring, which is further esterified with an ethyl acetate moiety. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the production of drugs like Rizatriptan benzoate, where it participates in condensation reactions to form triazole derivatives . Its molecular formula is inferred as C₁₀H₁₃ClN₂O₂, with a hydrochloride salt enhancing its stability and solubility in aqueous systems.

属性

IUPAC Name |

ethyl 2-(4-hydrazinylphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-8-3-5-9(12-11)6-4-8;/h3-6,12H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENTXBGEUCFNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Ethyl (4-hydrazinophenyl)acetate hydrochloride typically involves the esterification of 4-hydrazinobenzoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.

化学反应分析

Ethyl (4-hydrazinophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azides or nitro compounds using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: It can be reduced to form hydrazones or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Ethyl (4-hydrazinophenyl)acetate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in proteomics research to study protein interactions and modifications.

作用机制

The mechanism by which Ethyl (4-hydrazinophenyl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that can alter their function. This interaction can affect various biological pathways, making the compound useful in studying protein function and developing new therapeutic agents .

相似化合物的比较

Structural and Functional Group Variations

The following compounds share structural similarities with ethyl (4-hydrazinophenyl)acetate hydrochloride, differing primarily in substituents and functional groups:

Physicochemical Properties

- The presence of electron-withdrawing groups (e.g., nitro in ) increases thermal stability compared to electron-donating groups (e.g., methoxy).

- Solubility: Hydrochloride salts (e.g., this compound) exhibit higher aqueous solubility due to ionic character .

Pharmacological and Industrial Relevance

- This compound is critical in synthesizing 5-HT₁ receptor agonists like Rizatriptan, with stringent purity requirements (<0.1% dimer impurity) .

- Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride is used in life science research, though safety data remain unpublished .

- Chlorophenoxy derivatives (e.g., ) are precursors in agrochemicals, leveraging their stability under environmental conditions.

Stability and Reactivity

生物活性

Ethyl (4-hydrazinophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by case studies and detailed research findings.

This compound can be synthesized through the esterification of 4-hydrazinobenzoic acid with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process yields a compound that exhibits unique reactivity due to the presence of the hydrazine group, which can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that alter their function. This mechanism is crucial for its applications in studying protein interactions and modifications.

3. Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of hydrazones exhibit significant antimicrobial properties against various pathogens. For instance, compounds synthesized from hydrazones have demonstrated effectiveness against bacteria and fungi .

- Anticancer Properties : Research indicates that hydrazone derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This compound may contribute to these effects due to its ability to modify protein functions involved in cell growth and survival .

- Antidiabetic Effects : Some studies suggest that hydrazone derivatives can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism, thereby showing potential antidiabetic activity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several hydrazone derivatives, including those related to this compound. The results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species. The structure-activity relationship highlighted that modifications to the hydrazine moiety significantly influenced antimicrobial potency.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in MCF-7 breast cancer cells. The compound's mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting a potential pathway for therapeutic development in cancer treatment.

5. Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Ethyl (4-aminophenyl)acetate | Moderate antimicrobial activity | Non-covalent interactions with bacterial membranes |

| Ethyl (4-nitrophenyl)acetate | High reactivity in reduction reactions | Electrophilic substitution reactions |

| Ethyl (4-hydroxyphenyl)acetate | Antioxidant properties | Free radical scavenging |

6. Conclusion

This compound presents a promising profile for various biological applications, particularly in antimicrobial and anticancer research. Its unique chemical properties allow for significant interactions with biological macromolecules, making it an essential compound for further exploration in drug development.

Future research should focus on optimizing its synthesis and exploring its full therapeutic potential through comprehensive biological evaluations and clinical studies. The continued investigation into the structure-activity relationships will also be crucial in enhancing its efficacy and safety profiles for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。